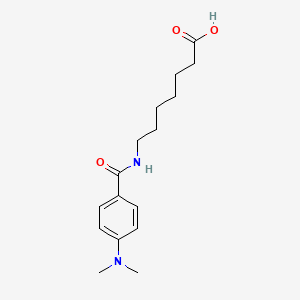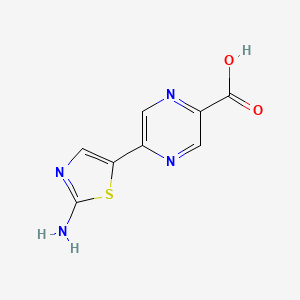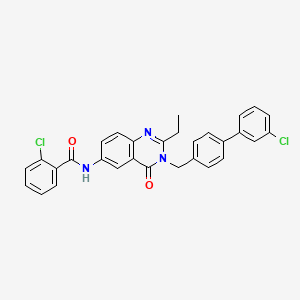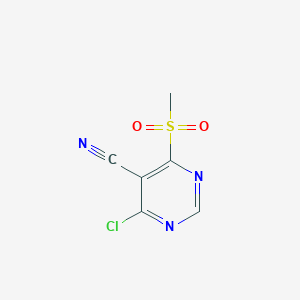
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a chloro group at the 4th position, a methylsulfonyl group at the 6th position, and a carbonitrile group at the 5th position on the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial to ensure the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylsulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine ring .
Applications De Recherche Scientifique
Medicinal Chemistry: It has been investigated as a potential anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Materials Science: Its unique chemical structure allows for the development of novel materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that promote cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-methylsulfonylpyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-methylsulfonylquinazoline
Uniqueness
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a kinase inhibitor make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C6H4ClN3O2S |
|---|---|
Poids moléculaire |
217.63 g/mol |
Nom IUPAC |
4-chloro-6-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O2S/c1-13(11,12)6-4(2-8)5(7)9-3-10-6/h3H,1H3 |
Clé InChI |
VSYYDQVGDOEIGZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(C(=NC=N1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



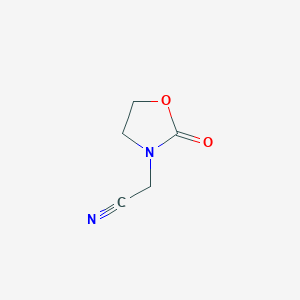
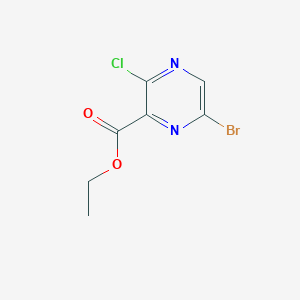
![2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)

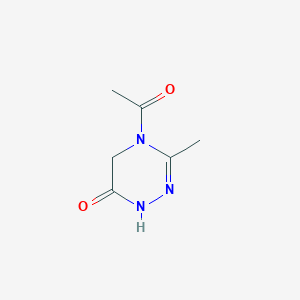
![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)


